4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-(4-morpholin-4-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-6-2-14(3-7-16)18(21)19-15-4-8-17(9-5-15)26(22,23)20-10-12-25-13-11-20/h2-9H,10-13H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGZNZMSUDJIBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901332867 | |
| Record name | 4-methoxy-N-(4-morpholin-4-ylsulfonylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194744 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
332039-74-4 | |
| Record name | 4-methoxy-N-(4-morpholin-4-ylsulfonylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Amidation and Sulfonation Approach
The most widely documented method involves a two-step sequence: (1) synthesis of the benzamide intermediate and (2) introduction of the morpholinylsulfonyl group.
Step 1: Formation of 4-Methoxybenzamide Intermediate
4-Methoxybenzoic acid is activated using thionyl chloride () to form 4-methoxybenzoyl chloride. This intermediate reacts with 4-aminophenylsulfonyl chloride under basic conditions (e.g., triethylamine) to yield 4-methoxy-N-(4-sulfophenyl)benzamide. Key parameters include:
Step 2: Morpholine Functionalization
The sulfonic acid group is converted to a sulfonyl chloride using chlorosulfonic acid, followed by nucleophilic substitution with morpholine. This step requires strict anhydrous conditions to prevent hydrolysis.
One-Pot Coupling Strategy
Recent advancements employ coupling reagents to streamline synthesis. A mixture of 4-methoxybenzoic acid and 4-(4-morpholinylsulfonyl)aniline is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM. This method circumvents intermediate isolation, improving overall efficiency:
| Parameter | Value/Description | Source |
|---|---|---|
| Reaction Temperature | Room temperature | |
| Solvent | Dichloromethane (DCM) | |
| Yield | 82–85% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing charged intermediates. Elevated temperatures (60–70°C) improve kinetics but risk decomposition of the morpholine ring.
Catalytic Enhancements
The use of 4-dimethylaminopyridine (DMAP) as a catalyst in amidation boosts yields to 88–90% by mitigating side reactions.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Electrospray ionization (ESI-MS) confirms the molecular ion peak at 376.4 [M+H].
Challenges and Mitigation Strategies
Sulfonation Side Reactions
Over-sulfonation at the phenyl ring is minimized by controlling chlorosulfonic acid stoichiometry (1:1 molar ratio).
Morpholine Ring Stability
Morpholine degrades above 50°C in acidic media. Neutral pH and temperatures below 40°C preserve integrity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Sequential Amidation | 72 | 98 | High reproducibility | Multi-step purification |
| One-Pot Coupling | 85 | 97 | Reduced processing time | Cost of coupling reagents |
Industrial-Scale Considerations
Batch reactors with reflux condensers and temperature-controlled jackets are optimal for large-scale production. Recrystallization from ethanol/water mixtures achieves >99% purity .
Chemical Reactions Analysis
4-Methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their modifications are summarized in Table 1.
Table 1: Structural Features of 4-Methoxy-N-[4-(4-Morpholinylsulfonyl)phenyl]benzamide and Related Compounds
Key Observations :
- The morpholinylsulfonyl group in the target compound distinguishes it from analogs with thiophene-sulfonyl or piperazine-linked substituents .
- The 3-bromo-4-methoxy analog (Table 1, Row 2) introduces steric and electronic effects that may alter binding affinity compared to the non-halogenated parent compound .
- Compounds like HPAPB (Row 6) replace the sulfonamide with an acetylated hydroxamate, enabling histone deacetylase (HDAC) inhibition .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
Key Observations :
- The antimicrobial activity of 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide (Table 3, Row 2) highlights the importance of electron-withdrawing groups (e.g., CF₃) in enhancing potency .
- HPAPB’s antitumor effects (Row 3) demonstrate how hydroxamate modifications enable HDAC inhibition, a mechanism absent in sulfonamide-linked benzamides .
Biological Activity
4-Methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide structure with a methoxy group and a morpholinylsulfonyl substituent, which may influence its biological activity. The structural formula can be represented as follows:
Antiviral Activity
Recent studies have demonstrated that derivatives of benzamide, including this compound, exhibit significant antiviral properties.
- Inhibition of Viral Replication : The compound has been shown to inhibit the replication of various viruses, including Enterovirus 71 (EV71), which is known for causing hand, foot, and mouth disease. The IC50 values for related compounds range from 5.7 μM to 12 μM, indicating effective antiviral activity with lower cytotoxicity compared to established antiviral agents like pirodavir .
- Selectivity Index : The selectivity index (SI) for these compounds suggests a favorable therapeutic window. For instance, compounds derived from the benzamide scaffold have SI values ranging from 10 to over 100 against EV71 .
Case Study: Antiviral Efficacy
A study published in Molecules reported on the synthesis and antiviral evaluation of N-phenylbenzamide derivatives against multiple strains of EV71. Among these derivatives, this compound showed promising results in vitro, demonstrating both efficacy and selectivity .
Anticancer Activity
In addition to its antiviral properties, this compound has been investigated for its anticancer potential.
Carbonic Anhydrase IX Inhibition
Recent research highlighted the importance of carbonic anhydrase IX (CA IX) as a target in cancer therapy. CA IX is overexpressed in many solid tumors and plays a crucial role in tumor metabolism and pH regulation. Compounds similar to this compound have been shown to inhibit CA IX with IC50 values in the nanomolar range (10.93–25.06 nM), indicating strong inhibitory effects against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) .
Apoptosis Induction
Further studies revealed that certain derivatives could induce apoptosis in cancer cells significantly more than control treatments. For example, compound 4e demonstrated a 22-fold increase in annexin V-FITC positivity in MDA-MB-231 cells compared to untreated cells .
Summary of Biological Activities
| Activity | IC50 Values | Selectivity Index | Cell Lines Tested |
|---|---|---|---|
| Antiviral (EV71) | 5.7 μM - 12 μM | >10 | Vero cells |
| CA IX Inhibition | 10.93 nM - 25.06 nM | High | MDA-MB-231, MCF-7 |
| Apoptosis Induction | Significant increase | N/A | MDA-MB-231 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
